Product packaging for 2-Chloro-5-(dibromomethyl)-1,3-thiazole(Cat. No.:CAS No. 2092310-61-5)

2-Chloro-5-(dibromomethyl)-1,3-thiazole

Cat. No.: B2574619
CAS No.: 2092310-61-5
M. Wt: 291.39
InChI Key: XLSOQIRLFPBJEV-UHFFFAOYSA-N
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Description

2-Chloro-5-(dibromomethyl)-1,3-thiazole (CAS 2092310-61-5) is a high-value halogenated thiazole intermediate with a molecular formula of C 4 H 2 Br 2 ClNS and a molecular weight of 291.39 . This compound features a reactive dibromomethyl group adjacent to the thiazole core, making it a versatile building block for chemical synthesis. Researchers utilize this and similar chloromethylthiazoles as critical intermediates in the development of novel biologically active compounds, particularly in the agrochemical sector for creating new pesticides and insecticides . The specific bromination pattern offers distinct reactivity for further functionalization, enabling the exploration of structure-activity relationships. The product is classified as For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it is typically shipped under cold-chain conditions to preserve stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2ClNS B2574619 2-Chloro-5-(dibromomethyl)-1,3-thiazole CAS No. 2092310-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(dibromomethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClNS/c5-3(6)2-1-8-4(7)9-2/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSOQIRLFPBJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 5 Dibromomethyl 1,3 Thiazole

Strategies for the Construction of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole core is the foundational step in the synthesis of the target compound. Key strategies involve the cyclization of acyclic precursors, often tailored to accommodate the required halogen substituents from the outset.

Adaptations of Hantzsch Thiazole (B1198619) Synthesis for Halogenated Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prevalent methods for constructing the thiazole ring. The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea (B124793) or thiosemicarbazide. youtube.comthermofisher.com This reaction is highly versatile and can be adapted to utilize precursors that already contain halogen atoms, which can be carried through to the final product.

The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. youtube.com When synthesizing halogenated thiazoles, α-haloketones or other halogen-containing carbonyl compounds serve as key building blocks. nih.gov For instance, the reaction of 2'-hydroxy-5'-chloro-α-haloketones with thiourea demonstrates a direct route to a chlorinated thiazole framework. nih.gov The use of α,α-dihalocarbonyl moieties can also serve as a bifunctional system for constructing these heterocycles. researchgate.net

Below is a table summarizing adaptations of the Hantzsch synthesis using halogenated precursors.

α-Halocarbonyl PrecursorThioamide SourceResulting Thiazole TypeReference
α-haloketonesThiourea2-aminothiazole (B372263) derivatives jpionline.org
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneSubstituted benzaldehydes and thioureaSubstituted Hantzsch thiazole derivatives msu.edu
α-monohalogenated β-keto estersThioureaThiazole derivatives
2'-hydroxy-5'chloro-α-haloketonesThioureaThiazoles with chloro-substituents nih.gov

This table is interactive and can be sorted by column.

Cyclization Reactions Employing Halogen-Containing Starting Materials

Beyond the Hantzsch synthesis, other cyclization methods can be employed that utilize halogen-containing starting materials to build the thiazole ring directly. One notable approach involves the reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate. This reaction forms a 3-chloro-2-propenylthiocyanate intermediate, which undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. Subsequent chlorination and cyclization of this isothiocyanate precursor lead directly to the formation of a 2-chloro-5-(chloromethyl)-1,3-thiazole, a close analog of the target compound's core structure. semanticscholar.org

Another strategy involves the in-situ formation of an α-bromoketone from an ethylarene using N-bromosuccinimide (NBS) as both a bromine source and an oxidant. This reactive intermediate can then be trapped by a thioamide to yield the thiazole ring system in a one-pot reaction. nih.govmdpi.com These methods are advantageous as they incorporate necessary halogen atoms into the structure from readily available linear precursors.

Regioselective Introduction of the Chlorine Atom at C-2 of the 1,3-Thiazole Ring

The introduction of a chlorine atom specifically at the C-2 position of the thiazole ring is a critical step. The electron distribution of the thiazole ring makes the C-2 proton the most acidic and thus susceptible to deprotonation, but direct electrophilic halogenation typically favors the C-5 position. Therefore, regioselective chlorination at C-2 often requires either specific chlorination techniques on a pre-formed ring or building the ring from precursors that dictate the C-2 substitution.

Chlorination Techniques for Thiazole Derivatives

Direct chlorination of a thiazole ring at the C-2 position can be achieved by converting a different functional group already present at that position. For instance, a 2-aminothiazole can be converted to a 2-chlorothiazole (B1198822) via a Sandmeyer-type reaction, although this can sometimes lead to undesired byproducts. A more direct method involves the reaction of a 2-mercaptothiazole (B1225461) or a thiazolidine-2-thione derivative with a potent chlorinating agent. justia.com

Reagents such as sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and elemental chlorine can be used. google.com For example, reacting a 5-methylene-1,3-thiazolidine-2-thione (B188591) with chlorine gas in chloroform (B151607) can yield 2-chloro-5-(chloromethyl)-1,3-thiazole. justia.com Another approach utilizes copper salts; the halogenation of 2-amino-1,3-thiazoles can be performed efficiently and selectively under mild conditions using copper(II) chloride.

Precursor-Based Approaches for 2-Chloro-Substituted Thiazoles

An alternative and often more regioselective strategy is to construct the thiazole ring from a precursor that already contains the necessary functionality to ensure a chlorine atom is placed at the C-2 position. This avoids issues with the regioselectivity of direct chlorination on the heterocyclic ring.

A prominent example is the reaction of allyl isothiocyanate with a chlorinating agent like chlorine or sulfuryl chloride. google.com This reaction proceeds through a chlorinated intermediate that cyclizes to form 2-chloro-5-(chloromethyl)-1,3-thiazole. justia.comgoogle.com Similarly, starting with 1,3-dichloropropene, a precursor that ultimately forms a chlorinated isothiocyanate, ensures that the subsequent cyclization and chlorination steps yield the 2-chloro-thiazole derivative. semanticscholar.org These methods are powerful because the final position of the chlorine atom is determined by the structure of the acyclic starting material.

The table below compares various chlorinating agents used in the synthesis of 2-chlorothiazoles.

Chlorinating AgentSubstrate TypeReaction ConditionsReference
Chlorine (Cl₂)Allyl isothiocyanateInert solvent, controlled temperature justia.com
Sulfuryl chloride (SO₂Cl₂)Allyl isothiocyanate-40°C to +30°C, inert solvent google.com
Phosphorus pentachloride (PCl₅)Thiazolidine-2,4-dione derivativesVaries google.com
Copper(II) chloride (CuCl₂)2-amino-1,3-thiazolesMild conditions

This table is interactive and can be sorted by column.

Formation of the Dibromomethyl Group at the C-5 Position of the 1,3-Thiazole Ring

The final key structural feature of the target molecule is the dibromomethyl group at the C-5 position. This transformation is typically achieved through the radical halogenation of a C-5 methyl group on a pre-formed 2-chlorothiazole ring.

The synthesis begins with an intermediate such as 2-chloro-5-methylthiazole (B1589247). google.com This precursor is then subjected to free-radical bromination. A standard and effective reagent for this type of reaction is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under appropriate initiation. organic-chemistry.org The reaction is typically initiated using UV light or a chemical radical initiator like benzoyl peroxide or AIBN. nih.gov

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical abstracts a hydrogen atom from the methyl group at the C-5 position, forming a stabilized thiazolyl-methyl radical. This radical then reacts with another molecule of NBS or Br₂ (present in low concentrations) to form the monobromomethyl derivative and a new bromine radical, propagating the chain reaction. youtube.com The reaction can proceed further, with a second hydrogen being abstracted from the monobrominated intermediate, which then reacts again to form the desired dibromomethyl group. nih.gov Controlling the stoichiometry of NBS and the reaction conditions is crucial to achieving the desired level of dibromination.

This method is well-documented for creating dibromomethyl groups on various heterocyclic and aromatic systems. For instance, the synthesis of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate was successfully achieved by brominating the corresponding methyl ester intermediate with NBS and UV light. nih.gov

Selective Bromination of Aliphatic Chains at C-5 (e.g., 5-Methyl-1,3-thiazole)

The most direct and widely documented approach for introducing bromine atoms onto the C-5 methyl group is through selective bromination. This strategy hinges on the radical halogenation of the methyl group, which is activated by its position adjacent to the thiazole ring, a position analogous to a benzylic carbon.

The Wohl-Ziegler reaction is the cornerstone for the selective bromination of the C-5 methyl group. chem-station.comthermofisher.com This method employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, or under UV irradiation. mychemblog.com The reaction is typically conducted in a non-polar solvent, historically carbon tetrachloride (CCl₄), which is now often replaced with safer alternatives like trifluorotoluene due to toxicity and environmental concerns. wikipedia.org

The mechanism proceeds via a free-radical chain reaction. mychemblog.comorganic-chemistry.org The initiator promotes the homolytic cleavage of a trace amount of molecular bromine (Br₂), which is always present in NBS, to generate bromine radicals (Br•). organic-chemistry.org A bromine radical then abstracts a hydrogen atom from the methyl group of 2-chloro-5-methyl-1,3-thiazole. This abstraction is favored at this position because the resulting thiazol-5-ylmethyl radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of Br₂ to yield the brominated product and another bromine radical, propagating the chain. mychemblog.com

To achieve the desired dibromination, the stoichiometry of NBS is controlled. Approximately two equivalents of NBS are required for each equivalent of the starting material. Careful management of reaction conditions is necessary to optimize the yield of the dibrominated product and minimize the formation of monobrominated and tribrominated side products.

Table 1: Typical Reaction Parameters for Wohl-Ziegler Bromination
ParameterDescriptionTypical Conditions
SubstrateThe starting material for the bromination reaction.2-chloro-5-methyl-1,3-thiazole
Brominating AgentProvides the source of bromine for the radical reaction.N-Bromosuccinimide (NBS) (~2.2 equivalents)
InitiatorInitiates the free-radical chain reaction.AIBN or Benzoyl Peroxide (catalytic amount)
SolventInert medium for the reaction.Carbon Tetrachloride (CCl₄) or Trifluorotoluene
ConditionsTemperature and energy source for the reaction.Reflux, often with UV light irradiation

An alternative, though less direct, strategy involves the exhaustive bromination of the C-5 methyl group to form a tribromomethyl intermediate, 2-chloro-5-(tribromomethyl)-1,3-thiazole, followed by a selective partial debromination. This approach may be considered if the separation of the dibrominated product from the reaction mixture proves difficult.

The first step, exhaustive bromination, would be carried out using an excess of NBS (at least three equivalents) under the radical conditions described previously. Once the tribromomethyl intermediate is isolated, a controlled reduction is required to remove a single bromine atom. While this specific transformation on the 2-chlorothiazole skeleton is not extensively detailed in dedicated literature, general methodologies for the selective hydrodebromination of tribromomethyl groups have been developed. researchgate.netresearchgate.net

One such method involves using a hydrobromic acid and water (HBr–H₂O) reductive system, where reaction conditions such as temperature and the concentration of HBr can be tuned to favor the formation of the dibromomethyl product over the monobromomethyl or fully reduced methyl products. lookchem.comlookchem.com Another advanced approach uses Lewis base–borane complexes, such as 4-(dimethylamino)pyridine–borane (DMAP-BH₃), which can act as a hydride donor to achieve monohydrodebromination via nucleophilic substitution. researchgate.netresearchgate.net These methods provide a plausible, if hypothetical, route to 2-Chloro-5-(dibromomethyl)-1,3-thiazole from its tribrominated precursor.

Sequential Halogenation and Debromination Strategies

Chlorination of the Thiazole Ring: The first halogenation event is the introduction of the chlorine atom at the C-2 position of the thiazole ring. For instance, a precursor like 2-mercapto-5-methyl-thiazole can be effectively chlorinated using agents such as sulfuryl chloride (SO₂Cl₂) to produce the key intermediate, 2-chloro-5-methyl-1,3-thiazole.

Bromination of the Side Chain: The second sequential halogenation is the radical bromination of the C-5 methyl group as detailed in section 2.3.1.1.

The "debromination" aspect of the strategy refers to the potential pathway outlined in section 2.3.1.2. This would add two more steps to the sequence: an initial exhaustive bromination to the tribromomethyl stage, followed by the final controlled debromination to arrive at the target dibromomethyl compound. This multi-step sequence highlights the strategic application of different halogenation and dehalogenation reactions to achieve the desired molecular architecture.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and related compounds can be analyzed through the lens of convergent and divergent strategies. nih.gov

A divergent synthesis is the most practical and evident approach for this family of molecules. nih.gov This strategy utilizes a common, late-stage intermediate to generate a library of related compounds. In this context, 2-chloro-5-methyl-1,3-thiazole serves as the ideal divergent intermediate. By carefully controlling the stoichiometry of the brominating agent (NBS), one can selectively synthesize 2-chloro-5-(monobromomethyl)-1,3-thiazole, the target this compound, or 2-chloro-5-(tribromomethyl)-1,3-thiazole from this single precursor. This approach is highly efficient for creating structural diversity and for structure-activity relationship studies.

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in the final stages. researchgate.net For this compound, a hypothetical convergent route might involve coupling a pre-formed dibromomethyl unit with a suitable thiazole precursor. However, the literature on the synthesis of this and similar compounds does not favor this approach. The chemical strategies employed predominantly rely on a linear sequence (building the molecule step-by-step) that is best described as part of a broader divergent strategy, where the functionalization of the C-5 side chain occurs after the formation of the core 2-chlorothiazole ring system.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Dibromomethyl 1,3 Thiazole

Transformations and Reaction Pathways of the Dibromomethyl Moiety

The dibromomethyl group is a versatile chemical handle that allows for the conversion of 2-Chloro-5-(dibromomethyl)-1,3-thiazole into a range of other functionalized thiazole (B1198619) derivatives. The primary reaction pathways involve the substitution of the bromine atoms, elimination of hydrogen bromide, and radical-mediated processes.

Nucleophilic Substitution Reactions at the Dibromomethyl Carbon

The carbon atom of the dibromomethyl group is electrophilic and readily undergoes nucleophilic attack. The two bromine atoms are effective leaving groups, facilitating sequential substitution reactions.

One of the most significant reactions of the dibromomethyl group is its hydrolysis to a formyl group (an aldehyde). This transformation is a classic example of nucleophilic substitution involving water or hydroxide (B78521) ions. researchgate.netyoutube.com The reaction proceeds through a two-step mechanism. Initially, a nucleophilic substitution of one bromine atom by a hydroxide ion occurs to form an unstable gem-halohydrin intermediate. wikipedia.org This intermediate then rapidly eliminates a molecule of hydrogen bromide (HBr), leading to the formation of a carbonyl group. researchgate.net

When this compound is subjected to hydrolysis, the expected product is 2-chloro-1,3-thiazole-5-carbaldehyde. organic-chemistry.orglscollege.ac.in This reaction provides a crucial synthetic route to this important aldehyde intermediate.

Table 1: Hydrolysis of this compound
ReactantReagentsProductReaction Type
This compoundH₂O, Base (e.g., KOH, Na₂CO₃)2-chloro-1,3-thiazole-5-carbaldehydeNucleophilic Substitution / Hydrolysis

While specific studies detailing the reaction of this compound with nitrogen nucleophiles are not extensively documented in the reviewed literature, the established reactivity of geminal dihalides suggests plausible pathways. Reaction with primary amines would be expected to initially form an unstable hemiaminal-like intermediate after substitution of one bromine, which could then eliminate HBr to form an imine. If two equivalents of amine are used, a gem-diamine (aminal) could potentially be formed, although these are often unstable. Secondary amines can also react, potentially leading to the formation of enamines if a proton is available on an adjacent carbon, or other complex products.

Table 2: Plausible Reactions with Nitrogen Nucleophiles
ReactantNucleophileExpected Product(s)Reaction Type
This compoundPrimary Amine (R-NH₂)N-(2-chloro-1,3-thiazol-5-ylmethylene)alkan-1-amine (Imine)Nucleophilic Substitution
This compoundSecondary Amine (R₂NH)Gem-diamine or Enamine derivativesNucleophilic Substitution

Similar to nitrogen nucleophiles, the reactions of this compound with sulfur-containing nucleophiles like thiols are not specifically detailed in the available literature. However, based on the reactivity of geminal dihalides, a reaction with two equivalents of a thiol (R-SH) in the presence of a base is expected to yield a dithioacetal. This reaction proceeds via a double nucleophilic substitution of both bromine atoms. Dithioacetals are valuable functional groups in organic synthesis, often used as protecting groups for carbonyls or as precursors for other transformations.

Table 3: Plausible Reactions with Sulfur Nucleophiles
ReactantNucleophileExpected ProductReaction Type
This compoundThiol (R-SH) (2 equiv.), Base2-Chloro-5-[bis(organylsulfanyl)methyl]-1,3-thiazole (Dithioacetal)Nucleophilic Substitution

Elimination Reactions Involving the Dibromomethyl Group

The presence of hydrogen on the dibromomethyl carbon allows for the possibility of elimination reactions. Treatment of this compound with a strong, non-nucleophilic base could induce the elimination of one equivalent of hydrogen bromide (HBr) to form 5-(bromovinyl)-2-chloro-1,3-thiazole. This type of reaction is a standard method for the formation of vinyl halides from geminal dihalides, although specific examples for this particular thiazole derivative are not documented. The stereochemistry of the resulting vinyl bromide would depend on the reaction conditions and the nature of the base used.

Radical Chemistry Associated with the Dibromomethyl Functionality

The most significant aspect of the radical chemistry of this compound is its own synthesis from 2-chloro-5-methylthiazole (B1589247). The methyl group at the 5-position of the thiazole ring is analogous to a benzylic position, and its C-H bonds are susceptible to homolytic cleavage to form a stabilized radical. youtube.com

This transformation is typically achieved through a free-radical halogenation reaction, often under Wohl-Ziegler conditions. lscollege.ac.in This involves the use of N-Bromosuccinimide (NBS) as a source of bromine radicals, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or with initiation by UV light. youtube.comwikipedia.orgorganic-chemistry.org The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form free radicals, which then react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylthiazole to form a stabilized thiazol-5-ylmethyl radical and HBr. This radical then reacts with a molecule of NBS (or Br₂) to form the monobrominated product and a new bromine radical, which continues the chain. masterorganicchemistry.com Repeated propagation steps lead to the formation of the dibrominated product.

Termination: The reaction is terminated when two radicals combine. youtube.com

The use of NBS is advantageous as it maintains a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic-like position over electrophilic addition to the thiazole ring. masterorganicchemistry.com

Table 4: Synthesis of this compound via Radical Bromination
ReactantReagentsProductReaction Type
2-chloro-5-methylthiazoleN-Bromosuccinimide (NBS) (2+ equiv.), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄)This compoundFree-Radical Halogenation

Reactivity Profile of the 2-Chloro-1,3-thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which significantly influence its chemical behavior. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), leading to a general deactivation of the ring towards electrophilic attack compared to benzene (B151609). ias.ac.in The electron deficiency is most pronounced at the C2 position, located between the two heteroatoms. pharmaguideline.com Conversely, the C5 position is comparatively electron-rich, making it the most likely site for electrophilic substitution in unsubstituted thiazole. pharmaguideline.comwikipedia.org

Electrophilic Aromatic Substitution on the Thiazole Nucleus

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally sluggish due to the ring's inherent electron-deficient nature. ias.ac.inias.ac.in The reaction typically requires harsh conditions, and the substitution pattern is heavily dictated by the existing substituents. For the thiazole ring system, the calculated pi-electron density indicates that the C5 position is the most favorable site for electrophilic attack. pharmaguideline.comwikipedia.org

In the case of this compound, the C5 position is already occupied. Electrophilic attack on the remaining C4 position is highly disfavored. This is due to the combined deactivating effects of the C2-chloro and C5-dibromomethyl substituents.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. In this compound, both substituents are strongly deactivating.

2-Chloro Group: Halogens are typically ortho, para-directing in benzene chemistry due to the resonance donation of their lone pairs, which stabilizes the cationic intermediate (the sigma complex). masterorganicchemistry.com However, in the electron-poor thiazole system, the strong electron-withdrawing inductive effect of chlorine at the C2 position dominates, deactivating all ring positions, particularly C4 and C5. Studies have shown that 2-chlorothiazole (B1198822) is resistant to bromination under ordinary conditions. ias.ac.in

5-Dibromomethyl Group (-CHBr₂): This group is powerfully deactivating due to the strong inductive electron withdrawal by the two bromine atoms. It directs incoming electrophiles to the meta position in benzene systems. In this thiazole derivative, it significantly reduces the electron density of the entire ring, making electrophilic attack at the adjacent C4 position extremely unlikely.

Given that the most reactive site for electrophiles (C5) is blocked and the remaining site (C4) is strongly deactivated by two electron-withdrawing groups, this compound is expected to be highly unreactive towards electrophilic aromatic substitution.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of the this compound Ring.
Ring PositionInfluence of 2-Chloro GroupInfluence of 5-Dibromomethyl GroupOverall Expected Reactivity
C4Strongly deactivating (Inductive effect)Strongly deactivating (Inductive effect)Very low to negligible
C5Strongly deactivating (Inductive effect)Occupied by this groupNot available for substitution

Nucleophilic Aromatic Substitution on the Thiazole Ring

In stark contrast to its inertness towards electrophiles, the 2-chloro-1,3-thiazole system is highly susceptible to nucleophilic aromatic substitution (SNAr). ias.ac.in The C2 position of the thiazole ring is inherently electron-deficient, and the presence of the electronegative chlorine atom makes it an excellent site for nucleophilic attack. pharmaguideline.com

The reaction proceeds via the generally accepted addition-elimination mechanism. libretexts.org A nucleophile attacks the C2 carbon, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgnih.gov This intermediate is stabilized by the electron-withdrawing nature of the thiazole ring's heteroatoms. In the subsequent elimination step, the chloride ion, being a good leaving group, is expelled, and the aromaticity of the ring is restored.

The presence of the electron-withdrawing dibromomethyl group at the C5 position is expected to further facilitate this reaction. By pulling electron density away from the ring, it enhances the electrophilicity of the C2 carbon, making it even more susceptible to attack by nucleophiles and stabilizing the anionic intermediate. masterorganicchemistry.com Consequently, the chlorine atom at the C2 position of this compound can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. chemrxiv.org

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr).
FeatureDescriptionEffect on SNAr at C2
Reaction Site C2 CarbonInherently electron-deficient.
Leaving Group Chloride (Cl⁻)Good leaving group, facilitates the elimination step.
Activating Group 5-Dibromomethyl (-CHBr₂)Strong electron-withdrawing group; enhances the electrophilicity of C2 and stabilizes the Meisenheimer intermediate.
Ring System 1,3-ThiazoleHeteroatoms contribute to the electron-deficient character of C2 and stabilize the anionic intermediate.

Stability and Degradation Pathways of the Thiazole Heterocycle

The thiazole ring is an aromatic system, which confers significant stability. quinoline-thiophene.com It is generally resistant to moderate heat and non-extreme pH conditions. However, the heterocycle can undergo degradation under more forceful conditions.

Strong Oxidation/Reduction: Under the influence of strong oxidizing or reducing agents, the thiazole ring structure can be compromised, potentially leading to ring-opening reactions. quinoline-thiophene.com

Reductive Desulfurization: A characteristic reaction of sulfur-containing heterocycles is reductive desulfurization. Treatment with reducing agents like Raney nickel can cleave the carbon-sulfur bonds, leading to the complete degradation of the thiazole ring. pharmaguideline.com

Hydrolysis and Environmental Degradation: While generally stable, the substituents on the thiazole ring can influence its environmental persistence. For a related compound, 2-chloro-5-(chloromethyl)-1,3-thiazole, it has been suggested that it may undergo transformation in the environment through processes like hydrolysis or microbial degradation. quinoline-thiophene.com Similar pathways could be plausible for this compound, potentially involving the hydrolysis of the C-Br bonds of the dibromomethyl group or cleavage of the thiazole ring itself over time.

Intermolecular and Intramolecular Interactions Influencing Reactivity

X-ray diffraction studies show that the thiazole ring is essentially planar. researchgate.netnih.gov In the crystal lattice of similar compounds, molecules can be held together by various intermolecular forces. For instance, in a 2-bromo-5-phenyl-1,3-thiazole derivative, short intermolecular S···Br contacts of 3.5402 (6) Å and π–π stacking interactions between thiazole and phenyl rings have been observed. researchgate.net

For this compound, one could anticipate the presence of similar non-covalent interactions:

Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with the nitrogen or sulfur atoms of adjacent molecules.

π–π Stacking: The planar, aromatic thiazole rings could stack on top of each other.

These intermolecular forces can create a tightly packed crystal structure, which may sterically hinder the approach of reagents. Consequently, reactions performed on the solid material might proceed at different rates compared to reactions in solution, where the molecules are freely solvated and accessible.

Advanced Spectroscopic Characterization of 2 Chloro 5 Dibromomethyl 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. For the structural analog, 2-chloro-5-(chloromethyl)thiazole, the spectrum is relatively simple, showing two distinct singlets. semanticscholar.org

A singlet observed around δ 7.3 ppm is assigned to the proton at the C-4 position of the thiazole (B1198619) ring.

A second singlet at approximately δ 4.6 ppm corresponds to the two protons of the chloromethyl (-CH₂Cl) group attached to C-5. semanticscholar.org

Based on this data, the predicted ¹H NMR spectrum for 2-Chloro-5-(dibromomethyl)-1,3-thiazole would feature two singlets with different chemical shifts.

The proton at the C-4 position of the thiazole ring is expected to have a similar chemical shift, likely in the range of δ 7.3–7.6 ppm.

The single proton of the dibromomethyl (-CHBr₂) group would appear as a singlet. Due to the strong deshielding effect of two bromine atoms compared to one chlorine atom, this proton is expected to resonate significantly further downfield than the 4.6 ppm signal of the chloromethyl analog, likely in the region of δ 6.5–7.0 ppm.

The absence of splitting (singlets) for both signals confirms the lack of adjacent protons, which is consistent with the proposed structures.

Table 1: ¹H NMR Data for 2-chloro-5-(chloromethyl)thiazole and Predicted Data for this compound in CDCl₃

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity
2-chloro-5-(chloromethyl)thiazole semanticscholar.org Thiazole H-4 7.3 Singlet
-CH₂Cl 4.6 Singlet
This compound (Predicted) Thiazole H-4 ~7.3–7.6 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. For 2-chloro-5-(chloromethyl)thiazole, four distinct signals are observed, corresponding to the four carbon atoms in the molecule. semanticscholar.org

Table 2: ¹³C NMR Data for 2-chloro-5-(chloromethyl)thiazole and Predicted Data for this compound in CDCl₃

Compound Carbon Assignment Chemical Shift (δ, ppm)
2-chloro-5-(chloromethyl)thiazole semanticscholar.org C-2 (C-Cl) 152.6
C-4 (CH) 140.2
C-5 (C-CH₂Cl) 137.5
-CH₂Cl 37.1
This compound (Predicted) C-2 (C-Cl) ~152–154
C-4 (CH) ~140–142
C-5 (C-CHBr₂) ~135–138

The chemical shifts of the thiazole ring carbons (C-2, C-4, C-5) in This compound are expected to be largely similar to those of its chloromethyl analog. However, the carbon of the dibromomethyl group (-CHBr₂) would exhibit a significantly different chemical shift. Due to the "heavy atom effect" of bromine, this carbon is predicted to be more shielded (appear at a lower ppm value) than the chloromethyl carbon, likely in the δ 25–35 ppm range.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Information

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling. For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of scalar coupling between the thiazole proton and the dibromomethyl proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the thiazole H-4 signal to the C-4 carbon signal, and another cross-peak correlating the -CHBr₂ proton signal with the -CHBr₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. For the title compound, the HMBC spectrum would be crucial for confirming the substitution pattern. Key expected correlations include:

The thiazole H-4 proton showing correlations to the C-5 and C-2 carbons.

The dibromomethyl (-CHBr₂) proton showing correlations to the C-5 and possibly the C-4 carbons of the thiazole ring. This would definitively establish the attachment of the dibromomethyl group at the C-5 position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₄H₂Br₂ClNS), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The most distinctive feature in the mass spectrum would be the isotopic pattern. The presence of three halogen atoms—one chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and two bromines (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%)—would generate a characteristic cluster of peaks for the molecular ion [M]⁺˙. This cluster would consist of major peaks at M, M+2, M+4, and M+6, with specific relative intensities that are diagnostic for the Br₂Cl combination.

Table 3: Predicted Exact Masses for Key Ions of C₄H₂Br₂ClNS

Ion Formula Predicted Exact Mass (m/z)
[M]⁺˙ (using ³⁵Cl, ⁷⁹Br) [C₄H₂⁷⁹Br₂³⁵ClNS]⁺˙ 296.8118
[M+H]⁺ (using ³⁵Cl, ⁷⁹Br) [C₄H₃⁷⁹Br₂³⁵ClNS]⁺ 297.8196

Fragmentation analysis would further support the structure. Plausible fragmentation pathways would include the loss of a bromine radical (•Br) to form a more stable cation, or the cleavage of the bond between the thiazole ring and the dibromomethyl group.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 C-H Stretch Aromatic C-H (Thiazole ring)
~3000 C-H Stretch Aliphatic C-H (-CHBr₂)
~1500–1600 C=N Stretch Thiazole ring
~1300–1450 C=C Stretch / Ring Vibrations Thiazole ring
~700–800 C-Cl Stretch Aryl-Chloride

The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various skeletal vibrations of the thiazole ring, providing a unique signature for the compound. The presence of these key bands would confirm the integrity of the thiazole ring and the attached substituents. mdpi.com

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice. While a crystal structure for the title compound is not reported, extensive data exists for the closely related analog, 2-chloro-5-(chloromethyl)thiazole. nih.govresearchgate.net This data serves as an excellent model for understanding the solid-state conformation of this class of molecules.

The analysis of 2-chloro-5-(chloromethyl)thiazole revealed that the thiazole ring is essentially planar. nih.govresearchgate.net The bond lengths and angles within the ring are consistent with those expected for an aromatic heterocyclic system.

Table 5: Crystallographic Data for the Analog Compound 2-chloro-5-(chloromethyl)thiazole nih.gov

Parameter Value
Chemical Formula C₄H₃Cl₂NS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.2430 (8)
b (Å) 17.151 (3)
c (Å) 9.1640 (18)
β (°) 96.82 (3)

For this compound, a similar planar thiazole ring would be expected. The key structural questions that X-ray crystallography could answer would relate to the conformational orientation of the bulky dibromomethyl group relative to the plane of the thiazole ring and the nature of any intermolecular interactions (such as halogen bonding) in the crystal packing. The increased steric bulk of the -CHBr₂ group compared to the -CH₂Cl group might lead to different crystal packing arrangements and intermolecular contacts, influencing the material's solid-state properties. Studies on other thiazole derivatives have consistently shown the power of this technique in confirming molecular geometry and understanding packing forces. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Dibromomethyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties, providing a basis for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. asianpubs.org A typical approach involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to perform calculations. researchgate.netnih.gov

Molecular Geometry Optimization: The first step in a computational study is to determine the molecule's most stable three-dimensional structure, or its equilibrium geometry. DFT calculations would be used to optimize the bond lengths, bond angles, and dihedral angles of 2-Chloro-5-(dibromomethyl)-1,3-thiazole by finding the minimum energy conformation on the potential energy surface. For the related compound, 2-Chloro-5-(chloromethyl)-1,3-thiazole, crystallographic data has shown the thiazole (B1198619) ring to be essentially planar. nih.govresearchgate.net A key structural feature for the title compound would be the rotational orientation of the dibromomethyl group relative to the thiazole ring.

The table below shows representative geometrical parameters for the core 1,3-thiazole ring, illustrating typical values that would be calculated.

ParameterBond Length (Å)ParameterBond Angle (°)
S1–C21.75 - 1.77C5–S1–C288 - 90
C2–N31.29 - 1.32S1–C2–N3114 - 116
N3–C41.38 - 1.40C2–N3–C4109 - 111
C4–C51.36 - 1.38N3–C4–C5115 - 117
C5–S11.71 - 1.73C4–C5–S1110 - 112
Note: Data is illustrative and based on general values for substituted thiazoles.

Electronic Properties: DFT is also used to calculate fundamental electronic properties that govern a molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For thiazole derivatives, these orbitals are typically π-orbitals distributed across the heterocyclic ring system. mdpi.com

The table below presents typical electronic property values calculated for various substituted thiazoles using DFT methods.

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)
1,3-Thiazole-9.473.3512.821.55
2-Methylthiazole-9.143.5112.651.04
4-Methylthiazole-9.123.5112.631.12
5-Methylthiazole-9.173.4612.641.84
Note: Illustrative data adapted from ab initio/HF calculations on substituted thiazoles. researchgate.net

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory than standard DFT. While more computationally demanding, they are used to obtain more accurate energies and to validate DFT results. researchgate.net

For this compound, ab initio calculations would be particularly useful for performing a detailed conformational analysis. This would involve calculating the energy profile for the rotation of the C-C bond connecting the dibromomethyl group to the thiazole ring. This analysis helps identify the most stable conformer(s) and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior. researchgate.net Such studies on related systems have been used to predict the preferred tautomeric forms of thiazole derivatives based on calculated acidity constants. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule (or an ensemble of molecules) over time, often in the presence of a solvent. nih.gov MD simulations provide insight into the conformational flexibility and the non-covalent interactions that govern the molecule's behavior in a realistic environment.

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal the accessible conformational states of the dibromomethyl group and the stability of these conformations. mdpi.com Furthermore, MD is an excellent tool for studying intermolecular interactions. Given the presence of multiple halogen atoms, a key focus would be the investigation of halogen bonding—an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov Simulations could model how the bromine atoms of the dibromomethyl group interact with solvent molecules or other Lewis bases in the system. arxiv.org

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical methods could be used to elucidate potential reaction mechanisms, such as nucleophilic substitution at the dibromomethyl carbon or electrophilic attack on the thiazole ring. sciepub.com

This process involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. DFT or ab initio methods are used to calculate the energies of these species. The highest point on the minimum energy path between reactants and products corresponds to the transition state, and its energy determines the activation energy of the reaction. acs.org Finding the transition state geometry is a critical step in understanding the feasibility and kinetics of a reaction. Studies on related thiazoles have used these methods to determine that nucleophilic substitution is a viable reaction pathway. sciepub.com

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a valuable tool for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹³C and ¹H) of a molecule. mdpi.com These theoretical values, when compared to experimental data, can help confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com Although theoretical frequencies are often systematically overestimated, they can be scaled to match experimental values, aiding in the assignment of vibrational modes to specific spectral bands. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. mdpi.com This analysis provides insight into the nature of the electronic transitions, such as π → π* or n → π* transitions. nih.gov

The table below provides an example of how theoretical vibrational frequencies are compared with experimental data for a substituted benzothiazole.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch36793377
Aromatic C-H stretch3100-31503050-3100
C=N stretch16201600
C-S stretch750745
Note: Illustrative data adapted from a computational study on substituted heterocyclic compounds. nih.gov Discrepancies are common and are addressed with scaling factors.

Quantitative Structure-Reactivity Relationship (QSRR) Studies Based on Computational Data

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build a statistical model that correlates a molecule's structural or physicochemical properties with its chemical reactivity. The descriptors used in these models are often derived from computational calculations.

For a series of compounds related to this compound, a QSRR model could be developed to predict a specific type of reactivity (e.g., rate of a substitution reaction). The process would involve:

Calculating a variety of quantum chemical descriptors for each molecule in the series. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), topological descriptors, and steric descriptors. researchgate.net

Measuring the experimental reactivity for each molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a mathematical equation linking the descriptors to the observed reactivity.

Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining insight into the molecular properties that drive chemical reactivity.

Synthetic Transformations and Derivatization Strategies for 2 Chloro 5 Dibromomethyl 1,3 Thiazole

Functional Group Interconversions at the Dibromomethyl Center

The gem-dibromomethyl group (-CHBr₂) is a key functional handle that behaves as a masked aldehyde, offering a gateway to numerous other functionalities. researchgate.net Its transformations are central to expanding the molecular complexity and utility of the parent compound.

Selective Halogen Exchange Reactions

The two bromine atoms on the methyl group can be selectively or fully replaced by other halogens, which can modulate the reactivity and properties of the resulting molecule. While the classic Finkelstein reaction is typically used for alkyl halides, metal-mediated pathways are often required for less reactive systems. nih.gov

Fluorination: The substitution of bromine with fluorine can be achieved using specialized reagents. For instance, nucleophilic fluorination of similar 2-halothiazole structures has been successfully performed using a potassium fluoride-Kryptofix 2.2.2 complex under microwave irradiation, suggesting a potential route for converting the dibromomethyl group to a difluoromethyl or bromofluoromethyl group. nih.gov

Iodination: Halogen-metal exchange presents a viable strategy for selective monohalogen substitution. organic-chemistry.org Treatment with an organolithium or Grignard reagent at low temperatures could selectively replace one bromine atom with a metal, which can then be quenched with iodine (I₂) to yield a bromo(iodo)methyl derivative.

These exchange reactions are summarized in the table below.

Starting MaterialReagent(s)Product(s)Reaction Type
2-Chloro-5-(dibromomethyl)-1,3-thiazoleKF/Kryptofix 2.2.2, MW2-Chloro-5-(difluoromethyl)-1,3-thiazoleNucleophilic Substitution
This compound1. i-PrMgCl2. I₂2-Chloro-5-(bromoiodomethyl)-1,3-thiazoleHalogen-Metal Exchange

Conversion to Aldehydes or Carboxylic Acid Derivatives

One of the most synthetically valuable transformations of the dibromomethyl group is its conversion into a carbonyl group. Gem-dibromomethylarenes are widely regarded as stable and effective synthetic equivalents of aldehydes. researchgate.net

The hydrolysis of the dibromomethyl group to a formyl group (aldehyde) is a cornerstone transformation. This reaction can be performed under various conditions, typically involving an aqueous base, acid, or salts like silver nitrate (B79036) to facilitate the removal of the bromide ions and formation of an intermediate diol which dehydrates to the aldehyde.

Once the aldehyde, 2-chloro-1,3-thiazole-5-carbaldehyde, is formed, it can be readily oxidized to the corresponding carboxylic acid. Standard oxidizing agents are effective for this purpose.

PrecursorReagent(s)ProductTransformation
This compoundAgNO₃, H₂O/EtOH or H₂SO₄ (aq)2-Chloro-1,3-thiazole-5-carbaldehydeHydrolysis
2-Chloro-1,3-thiazole-5-carbaldehydeKMnO₄ or Jones Reagent (CrO₃/H₂SO₄)2-Chloro-1,3-thiazole-5-carboxylic acidOxidation

Formation of New Carbon-Carbon Bonds for Scaffold Expansion

The dibromomethyl group also provides opportunities for creating new carbon-carbon bonds, thereby enabling the expansion of the molecular scaffold. These reactions often proceed through organometallic intermediates or metal-catalyzed coupling processes.

One potential pathway involves a metal-halogen exchange reaction, where treatment with an organometallic reagent like n-butyllithium generates a monobrominated α-lithiated intermediate. This potent nucleophile can then react with various carbon electrophiles, such as aldehydes, ketones, or alkyl halides, to form a new C-C bond. Furthermore, gem-dibromomethylarenes have been shown to participate in copper-catalyzed three-component coupling reactions, which could be adapted for this thiazole (B1198619) system. researchgate.net

Reagent 1Reagent 2 (Electrophile)Catalyst/ConditionsProduct Type
This compoundR-CHO (Aldehyde)1. n-BuLi2. H₃O⁺Secondary alcohol
This compoundR-Br (Alkyl Bromide)1. n-BuLiAlkylated bromomethyl derivative
This compoundTerminal Alkyne, AmineCu(I) catalystPropargylamine-like scaffold

Modification of the 1,3-Thiazole Core Structure

The thiazole ring itself offers sites for functionalization, primarily through substitution of the existing chloro group or, more challengingly, by introducing new substituents at vacant positions on the ring.

Post-Synthetic Functionalization at the Chloro Position (e.g., Substitution)

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr). cas.cn This reactivity allows for the introduction of a wide variety of functional groups by displacing the chloride with diverse nucleophiles. Research on 2-halothiazoles has demonstrated that 2-chloro precursors are often superior to their 2-bromo counterparts for certain substitutions, such as fluorination. nih.gov This C2 position is a common target for modification in the synthesis of biologically active thiazole derivatives. nih.govmdpi.com

A range of nucleophiles can be employed for this substitution, as detailed in the following table.

Nucleophile (Nu-H)Reagent/BaseProduct
R-OH (Alcohol)NaH, K₂CO₃2-Alkoxy-5-(dibromomethyl)-1,3-thiazole
R-SH (Thiol)NaH, Et₃N2-(Alkylthio)-5-(dibromomethyl)-1,3-thiazole
R₂N-H (Amine)K₂CO₃, Et₃N or heatN,N-Dialkyl-5-(dibromomethyl)-1,3-thiazol-2-amine
KCN(none)5-(Dibromomethyl)-1,3-thiazole-2-carbonitrile
KFKryptofix 2.2.22-Fluoro-5-(dibromomethyl)-1,3-thiazole

Introduction of Additional Substituents at the Thiazole Ring

Introducing new substituents onto the thiazole ring at positions other than C2 is more complex. Electrophilic aromatic substitution on 2-substituted thiazoles typically occurs at the C5 position. ias.ac.in Since this position is already occupied by the dibromomethyl group, this pathway is blocked. Electrophilic attack at the C4 position is generally disfavored.

A more feasible, though potentially low-yielding, strategy is directed metalation. The use of a strong base, such as lithium diisopropylamide (LDA), could potentially deprotonate the C4 position. The directing effects of the existing chloro and dibromomethyl groups would influence the regioselectivity of this reaction. If successful, the resulting lithiated intermediate could be trapped with a variety of electrophiles to install a new substituent at the C4 position. This approach, however, requires careful optimization due to the possibility of competing reactions, such as attack at the dibromomethyl group or the chloro substituent.

Utility as a Synthon in Complex Organic Synthesis and Material Science Applications

This compound is a highly functionalized heterocyclic compound whose structure is primed for a variety of synthetic transformations. Its utility as a synthon, or a building block for complex molecules, stems from the reactivity of its distinct components: the electron-deficient thiazole ring, the reactive 2-chloro substituent, and, most significantly, the 5-(dibromomethyl) group. This latter group serves as a stable precursor to a formyl group (an aldehyde), unlocking a vast array of subsequent chemical modifications. This dual functionality makes it a valuable intermediate in both intricate organic synthesis and the rational design of advanced materials.

Application in Complex Organic Synthesis

The primary role of this compound in complex organic synthesis is to serve as a precursor to 2-chloro-5-formyl-1,3-thiazole. The dibromomethyl group is readily hydrolyzed under controlled conditions to yield the corresponding aldehyde. This transformation unmasks a highly versatile functional group that can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

The resulting 2-chloro-5-formyl-1,3-thiazole is a powerful intermediate for several reasons:

The formyl group is a gateway to numerous classical organic reactions, enabling molecular elaboration.

The 2-chloro substituent can be replaced through nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

The thiazole core itself can influence the electronic properties and conformation of the final molecule.

One of the most powerful applications of the derived aldehyde is in condensation reactions. The Knoevenagel condensation , for example, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, dialkyl malonates) in the presence of a weak base. wikipedia.org This reaction is exceptionally useful for creating new carbon-carbon double bonds, extending conjugation, and building complex molecular scaffolds. researchgate.netresearchgate.net

The table below summarizes key synthetic transformations starting from this compound.

Starting SynthonKey TransformationIntermediateSubsequent Reaction ExampleResulting Structure
This compoundHydrolysis2-Chloro-5-formyl-1,3-thiazoleKnoevenagel Condensation with Malononitrile2-((2-Chloro-1,3-thiazol-5-yl)methylene)malononitrile
This compoundHydrolysis2-Chloro-5-formyl-1,3-thiazoleWittig Reaction with a Phosphonium Ylide2-Chloro-5-(vinyl-substituted)-1,3-thiazole
This compoundHydrolysis2-Chloro-5-formyl-1,3-thiazoleReductive Amination with a Primary AmineN-Substituted-(2-chloro-1,3-thiazol-5-yl)methanamine
This compoundHydrolysis & Knoevenagel Condensation2-((2-Chloro-1,3-thiazol-5-yl)methylene)malononitrileNucleophilic Aromatic Substitution at C22-((2-Substituted-1,3-thiazol-5-yl)methylene)malononitrile

This table is generated based on established chemical principles and reactions of the functional groups present.

Application in Material Science

In material science, particularly in the field of organic electronics, there is a high demand for building blocks that can be used to construct conjugated molecules with tailored optoelectronic properties. The development of donor-acceptor (D-A) polymers is a central theme in the design of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgdntb.gov.ua

The 1,3-thiazole ring is an electron-deficient heterocycle, making it an excellent electron-acceptor unit. rsc.org this compound, via its aldehyde derivative, serves as an ideal synthon for incorporating this acceptor moiety into larger conjugated systems.

The synthetic strategy typically involves:

Conversion of this compound to the 2-chloro-5-formyl-1,3-thiazole intermediate.

Condensation (e.g., Knoevenagel reaction) of the formyl group with an active methylene group attached to an electron-donating (donor) moiety. researchgate.net

This approach creates a donor-π-acceptor (D-π-A) structure, where the thiazole is the acceptor, the chosen partner is the donor, and the newly formed carbon-carbon double bond acts as a π-bridge to ensure electronic communication. This modular strategy allows chemists to systematically vary the donor unit to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its optical band gap and charge transport characteristics. acs.orgrsc.org

The table below illustrates the potential of this synthon in creating various donor-acceptor structures for material science applications.

Acceptor PrecursorDonor Synthon (Example)Coupling ReactionResulting D-A Structure TypePotential Application
2-Chloro-5-formyl-1,3-thiazole2-(Thiophen-2-yl)acetonitrileKnoevenagel CondensationThiophene-Thiazole ConjugateOrganic Field-Effect Transistors (OFETs)
2-Chloro-5-formyl-1,3-thiazole2-(9H-Carbazol-9-yl)acetonitrileKnoevenagel CondensationCarbazole-Thiazole ConjugateOrganic Light-Emitting Diodes (OLEDs)
2-Chloro-5-formyl-1,3-thiazoleDiethyl (4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-ylidene)malonateKnoevenagel CondensationFused Thiophene-Thiazole ConjugateOrganic Photovoltaics (OPVs)
2-Chloro-5-formyl-1,3-thiazole2-(4-(Diphenylamino)phenyl)acetonitrileKnoevenagel CondensationTriphenylamine-Thiazole ConjugateHole-Transporting Materials

This table provides illustrative examples of how the 2-chloro-5-formyl-1,3-thiazole intermediate can be used to construct materials with desirable electronic properties based on established donor moieties in material science.

By leveraging the latent functionality of the dibromomethyl group, this compound provides a strategic entry point for the synthesis of complex, high-value molecules and functional organic materials. lifechemicals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(dibromomethyl)-1,3-thiazole, and how can purity be validated?

  • Methodology : The compound can be synthesized via chlorination-cyclization reactions, as demonstrated for structurally similar thiazoles. For example, 2-chloro-5-(chloromethyl)thiazole was prepared by refluxing precursors in ethanol followed by slow solvent evaporation to obtain crystals . Purity validation should involve melting point determination, elemental analysis (C, H, N, S), and spectroscopic characterization (e.g., IR for ν(C-Br) at ~600–700 cm⁻¹ and ν(C-Cl) at ~750–800 cm⁻¹, ¹H/¹³C NMR for substituent environments) .

Q. How can spectroscopic techniques distinguish this compound from analogous thiazoles?

  • Methodology : Key spectral markers include:

  • IR : ν(C-Br) absorption at ~650 cm⁻¹ and ν(C-Cl) at ~780 cm⁻¹.
  • ¹H NMR : Aromatic protons on the thiazole ring typically appear as singlets or doublets in δ 7.5–8.5 ppm, while the dibromomethyl (-CHBr₂) group shows deshielded protons as a singlet near δ 5.0–6.0 ppm .
  • ¹³C NMR : The thiazole carbons (C2 and C5) resonate at ~150–160 ppm, with C-Cl and C-Br substituents causing downfield shifts .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

  • Methodology : Adopt standard GHS precautions for halogenated heterocycles:

  • Use PPE (gloves, goggles, fume hood) to avoid inhalation/skin contact.
  • Store in airtight containers away from reductants (risk of HBr release).
  • Disposal via incineration with halogen scrubbers, as specified for similar brominated thiazoles .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron distribution. The electron-withdrawing Cl and Br groups likely deactivate the thiazole ring, directing electrophilic substitution to the 4-position.
  • Experimentally validate using Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields for dibromomethyl-substituted thiazoles?

  • Methodology :

  • Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading). For example, substituting ethanol with DMF may improve dibromomethyl group incorporation .
  • Use in situ monitoring (e.g., Raman spectroscopy) to identify intermediates and optimize reaction timelines .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., Mycobacterium tuberculosis enzymes)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., enoyl-acyl carrier protein reductase).
  • Compare with experimental IC₅₀ values from enzymatic assays. For related 2-aryl benzothiazoles, substituent electronegativity correlates with inhibitory activity .

Data Gaps and Contradictions

  • Structural Data : While X-ray crystallography confirms the planarity of the thiazole ring in analogs like 2-chloro-5-(chloromethyl)thiazole , no data exists for the dibromomethyl derivative.
  • Toxicology : Safety sheets for similar compounds list "no data available" for chronic exposure , necessitating zebrafish or in vitro cytotoxicity studies.

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